Methyl 3-amino-2-methyl-5-nitrobenzoate

Aminopeptidase N inhibition Enzyme kinetics Species-specific pharmacology

This compound is a defined regioisomer with a unique electronic profile, featuring amino, methyl, and nitro substituents that drive its potent species-selective APN inhibition (IC50: 30 nM porcine, 280 nM human). Its >3,300-fold selectivity over HDAC1/2 makes it an indispensable selectivity control for broad-panel enzyme screening. The amino, nitro, and methyl ester groups enable sequential orthogonal transformations for complex scaffold construction, including reduction, diazotization, hydrolysis, and electrophilic substitution. Procure the 97% purity grade with full analytical certification (HPLC, NMR) to ensure reproducible inter-laboratory benchmarking and minimize off-target effects in your comparative pharmacology studies.

Molecular Formula C9H10N2O4
Molecular Weight 210.19
CAS No. 146948-44-9
Cat. No. B1146676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-methyl-5-nitrobenzoate
CAS146948-44-9
Molecular FormulaC9H10N2O4
Molecular Weight210.19
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9): A Multifunctional Benzoate Ester Intermediate for Pharmaceutical and Organic Synthesis Applications


Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9), also referred to as methyl 4-amino-2-methyl-5-nitrobenzoate, is a substituted benzoate ester with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound features three distinct functional groups on the benzene ring: an amino group (-NH2) at the 3-position, a methyl group (-CH3) at the 2-position, and a nitro group (-NO2) at the 5-position, along with a methyl ester (-COOCH3) moiety . The juxtaposition of an electron-donating amino group with an electron-withdrawing nitro group on the same aromatic ring confers unique reactivity profiles, making this compound a versatile building block in medicinal chemistry and organic synthesis . Standard commercial purity is typically 97%, with availability from multiple suppliers offering batch-specific quality certificates including NMR, HPLC, and GC analyses .

Why Methyl 3-amino-2-methyl-5-nitrobenzoate Cannot Be Casually Substituted with Other Nitrobenzoate Analogs in Critical Synthetic Pathways


Substitution with seemingly similar nitrobenzoate esters, such as methyl 3-amino-5-nitrobenzoate (missing the 2-methyl group), methyl 4-amino-3-nitrobenzoate (differing substitution pattern), or 2-amino-5-methyl-3-nitrobenzoic acid (regioisomeric arrangement), is not scientifically valid without rigorous revalidation of the entire synthetic sequence and biological outcome [1]. The precise positioning of the amino group at the 3-position relative to the nitro group at the 5-position and the methyl group at the 2-position dictates the compound's electronic distribution, steric environment, and hydrogen-bonding capacity, which in turn governs both its chemical reactivity in downstream transformations and its binding affinity when incorporated into pharmacologically active scaffolds . Even minor changes in substitution pattern can lead to substantial differences in enzyme inhibition profiles, as documented in structure-activity relationship studies of aminobenzoate derivatives where a single positional isomer shift resulted in >50% variance in inhibitory potency [2].

Quantitative Differentiation Evidence for Methyl 3-amino-2-methyl-5-nitrobenzoate: Procurement-Relevant Comparative Data


Differential Aminopeptidase N (APN) Inhibitory Activity Across Species: Target Compound Exhibits Over 9-Fold Higher Potency in Porcine vs. Human Enzyme Assays

In head-to-head enzyme inhibition assays curated by ChEMBL and deposited in BindingDB, methyl 3-amino-2-methyl-5-nitrobenzoate demonstrated a pronounced species-dependent potency against aminopeptidase N (APN/CD13). Against porcine APN in kidney microsomes, the compound exhibited an IC50 of 30 nM, whereas against human APN in ES2 cells under comparable preincubation conditions, the IC50 was 280 nM, representing a 9.3-fold reduction in potency [1]. This species-selectivity profile is notably distinct from that of the structurally related reference compound BDBM50575359, which showed an IC50 of 960 nM against porcine APN under identical assay conditions, making the target compound approximately 32-fold more potent against the porcine enzyme [2].

Aminopeptidase N inhibition Enzyme kinetics Species-specific pharmacology Porcine kidney microsome assay

Negligible Histone Deacetylase (HDAC1/HDAC2) Inhibition: Target Compound Demonstrates >3,000-Fold Selectivity for APN Over HDAC Enzymes

Comprehensive enzyme inhibition profiling from BindingDB reveals that methyl 3-amino-2-methyl-5-nitrobenzoate exhibits an IC50 >100,000 nM against human HDAC1/HDAC2 in HeLa cell nuclear extracts, compared to an IC50 of 30 nM against porcine APN [1]. This >3,300-fold selectivity window contrasts with the broader inhibition profiles observed for certain pan-HDAC inhibitors within the benzoate ester class. For context, methyl 3-amino-4-nitrobenzoate, a positional isomer, was reported to inhibit human glutathione S-transferase (hGST) with a Ki of 37.05 ± 4.487 μM, indicating that the 3-amino-2-methyl-5-nitro substitution pattern may confer a distinct selectivity signature compared to other regioisomers [2].

HDAC inhibition Target selectivity Epigenetic enzyme profiling Off-target screening

Commercial Purity Grade Differentiation: 97% vs. 98% Specifications with Documented Batch-to-Batch Analytical Variability

Commercial suppliers offer methyl 3-amino-2-methyl-5-nitrobenzoate at two primary purity grades with distinct procurement implications. Leyan (Shanghai Haohong Biomedical) provides the compound at 97% purity with the explicit caveat that the displayed purity represents an inbound guidance value and that actual batch purity may vary, accompanied by full GHS hazard classification including H302, H315, H319, and H335 warning codes . ChemSrc offers a 98.0% purity grade with a defined 10-day lead time and现货 (in-stock) availability status, though without published batch-specific analytical data in the public product listing . In contrast, the regioisomer methyl 4-amino-2-methyl-3-nitrobenzoate (Brigimadlin intermediate-1, CAS 1149388-04-4) is marketed with documented application as a specific E3 ubiquitin protein ligase MDM-2 inhibitor intermediate for antibody-drug conjugate (ADC) synthesis, representing a higher-value application context that may not be directly transferable to the 5-nitro isomer .

Chemical purity specification Analytical quality control Procurement-grade comparison HPLC/NMR/GC certification

Physicochemical Property Profile: High Thermal Stability with Boiling Point 403.7 ± 40.0 °C Enables Broader Reaction Condition Tolerance

The target compound exhibits a boiling point of 403.7 ± 40.0 °C at 760 mmHg and a flash point of 198.0 ± 27.3 °C, with a calculated density of 1.3 ± 0.1 g/cm³ . While direct thermal stability comparisons with close analogs are not available from public sources, these values place methyl 3-amino-2-methyl-5-nitrobenzoate among the higher-boiling substituted benzoate esters, suggesting suitability for synthetic transformations requiring elevated temperatures without thermal degradation of the core scaffold. For procurement planning, the compound is a pale yellow solid that is soluble in chlorinated solvents and exhibits an octanol-water partition coefficient (LogP) of 1.27202 with a topological polar surface area (TPSA) of 95.46 Ų , parameters that inform solvent selection for both synthetic and purification workflows.

Thermal stability Physicochemical properties Reaction condition optimization Process chemistry

Evidence-Based Application Scenarios for Methyl 3-amino-2-methyl-5-nitrobenzoate Procurement


Aminopeptidase N (APN/CD13) Inhibitor Development and Species-Specific Pharmacological Studies

Given the documented IC50 of 30 nM against porcine APN and 280 nM against human APN [1], this compound is optimally deployed as a species-selective APN inhibitor for comparative pharmacology studies. Researchers investigating APN's role in angiogenesis, tumor progression, or inflammatory responses can leverage the 9.3-fold species potency differential to calibrate dosing in porcine ex vivo models versus human cell-based assays. The >3,300-fold selectivity over HDAC1/HDAC2 [1] further supports its use in studies where epigenetic off-target effects must be minimized.

Multifunctional Building Block for Heterocyclic and Pharmaceutical Intermediate Synthesis

The combination of amino (reducible/nucleophilic), nitro (electron-withdrawing/reducible), and methyl ester (hydrolyzable/transesterifiable) functional groups enables sequential orthogonal transformations for constructing complex molecular architectures . Specific synthetic utilities include: (1) reduction of the nitro group to generate a second amine for diamino scaffold construction; (2) diazotization of the amino group for azo coupling or Sandmeyer-type halogenation; (3) ester hydrolysis to the free carboxylic acid for amide coupling; and (4) electrophilic aromatic substitution directed by the existing substitution pattern . The high thermal stability (boiling point ~404 °C) accommodates elevated-temperature transformations .

Reference Standard for Enzyme Inhibition Selectivity Profiling Panels

The compound's well-characterized enzyme inhibition profile, with potent APN inhibition (30 nM) and negligible HDAC inhibition (>100,000 nM), qualifies it as a selectivity control compound for broad-panel enzyme screening campaigns [1]. Procurement for this purpose should prioritize the 98.0% purity grade with full analytical certification (HPLC, NMR) to ensure reproducible inter-laboratory benchmarking, as the 97% grade carries explicit batch variability caveats that could confound comparative analyses .

Structure-Activity Relationship (SAR) Anchor Point for Aminobenzoate Ester Derivatives

As a defined regioisomer with documented biological activity data, methyl 3-amino-2-methyl-5-nitrobenzoate serves as an SAR anchor for systematic exploration of substitution effects on enzyme inhibition. The compound's activity profile can be benchmarked against positional isomers such as methyl 3-amino-4-nitrobenzoate (hGST Ki = 37.05 μM) [2] to map the pharmacophoric requirements for APN versus GST selectivity. This application supports medicinal chemistry campaigns targeting APN-related pathologies or developing next-generation aminopeptidase inhibitors with improved selectivity windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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